molecular formula C21H26O3 B11404926 8-hexyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one

8-hexyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11404926
M. Wt: 326.4 g/mol
InChI Key: ZBUCEBVAFJFBPA-UHFFFAOYSA-N
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Description

8-hexyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of furochromenones, which are characterized by a fused furan and chromenone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hexyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the furochromenone ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-hexyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Research has explored its biological activity, including potential antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-hexyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one
  • 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-

Uniqueness

8-hexyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific hexyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to different properties and applications compared to similar compounds.

Properties

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

8-hexyl-2,3,4,9-tetramethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C21H26O3/c1-6-7-8-9-10-16-14(4)19-17(24-21(16)22)11-12(2)18-13(3)15(5)23-20(18)19/h11H,6-10H2,1-5H3

InChI Key

ZBUCEBVAFJFBPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C3=C2OC(=C3C)C)C)OC1=O)C

Origin of Product

United States

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